
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its indole core structure with carboxylic acid groups at the 2 and 5 positions, and an ethyl ester group at the 5 position
Vorbereitungsmethoden
The synthesis of 1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester typically involves several steps:
Starting Materials: The synthesis often begins with 2-nitroindole and oxalic acid.
Reduction and Decarboxylation: The nitro group is reduced, and the resulting compound undergoes decarboxylation to form the desired indole derivative.
Esterification: The carboxylic acid groups are then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that mediate inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester can be compared with other similar compounds, such as:
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: This compound has a chlorine atom at the 5 position instead of a carboxylic acid group.
1H-Indole-2-carboxylic acid, 6-amino-5-methyl-, ethyl ester: This derivative has an amino group at the 6 position and a methyl group at the 5 position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10NO4- |
|---|---|
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
5-ethoxycarbonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)7-3-4-9-8(5-7)6-10(13-9)11(14)15/h3-6,13H,2H2,1H3,(H,14,15)/p-1 |
InChI-Schlüssel |
KXIJQVTXEFFFIE-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


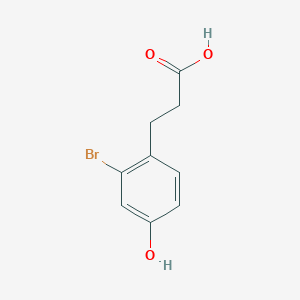
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
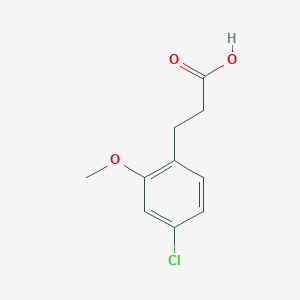

![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
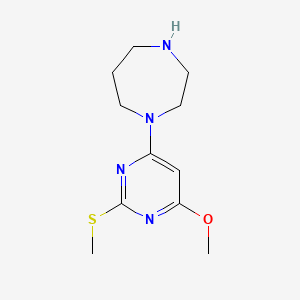
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
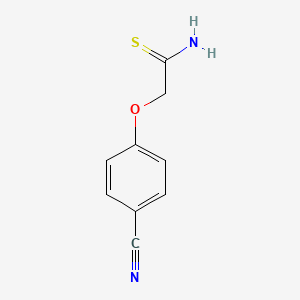
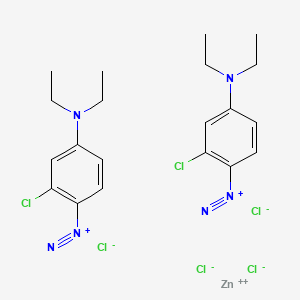
![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)

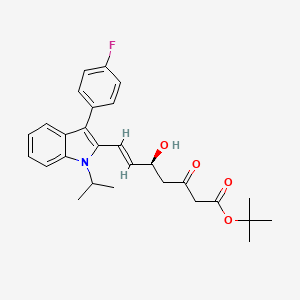
![Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)

